molecular formula C16H11ClN2O3S B11689341 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide CAS No. 282091-67-2

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11689341
CAS No.: 282091-67-2
M. Wt: 346.8 g/mol
InChI Key: KSWAKUNCGSYFAM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a benzothiophene moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through reactions with amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are typical methods.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signal Transduction Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide
  • 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Uniqueness

  • Structural Differences : The presence of the benzothiophene moiety distinguishes 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide from other similar compounds, potentially leading to different chemical and biological properties.
  • Reactivity : The unique combination of functional groups in this compound may result in distinct reactivity patterns and applications compared to its analogs.

Properties

CAS No.

282091-67-2

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20)

InChI Key

KSWAKUNCGSYFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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